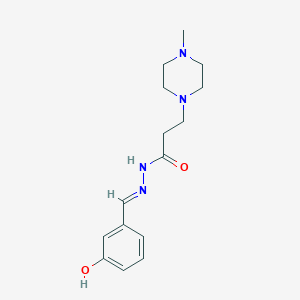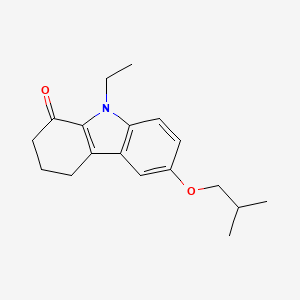![molecular formula C15H21NO3 B5577163 7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)
7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.15214353 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
A study highlights the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus. Compounds from this series showed significant inhibition of human coronavirus 229E replication, demonstrating the potential of spirocyclic compounds in antiviral drug development (Apaydın et al., 2019).
Synthesis and Chemical Properties
Research on spiroaminals, specifically the 1-oxa-7-azaspiro[4.5]decane and related structures, discusses their significant biological activities and the challenges they present for chemical synthesis. These compounds are notable for their unique skeletons and potential applications, underlining the importance of developing new strategies for their synthesis (Sinibaldi & Canet, 2008).
Anticonvulsant Activity
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. These compounds, featuring aromatic substitutions, showed promising anticonvulsant activity in preclinical models, indicating the therapeutic potential of spirocyclic derivatives in neurological conditions (Obniska, Kamiński, & Tatarczyńska, 2006).
Novel Building Blocks
Research describes the development of novel spirolactam building blocks through regio- and chemoselective reactions. This work showcases the versatility of spirocyclic structures in constructing complex organic molecules, highlighting their importance in organic synthesis and potential pharmaceutical applications (Khan & Dash, 2003).
Antitumor Activity
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and showed moderate to potent antitumor activity against various human cancer cell lines. This study exemplifies the application of spirocyclic compounds in the development of new anticancer drugs, showcasing their potential to target multiple types of cancer cells (Yang et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-[3-(furan-2-yl)propyl]-2-oxa-9-azaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14-5-6-15(7-10-18-12-15)11-16(14)8-1-3-13-4-2-9-19-13/h2,4,9H,1,3,5-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYDCDBYGNAQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1=O)CCCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5577082.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5577102.png)
![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)
![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)

![4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B5577118.png)
![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)
![N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5577132.png)
![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B5577176.png)


